Brimonidine-d4 D-Tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brimonidine-d4 D-Tartrate is a high-quality reference standard used for pharmaceutical testing . It is a labelled version of Brimonidine, an α2 adrenergic agonist . It is used in the form of eye drops or applied to the skin .
Molecular Structure Analysis
The molecular formula of Brimonidine-d4 D-Tartrate is C15H12D4BrN5O6 . It has a molecular weight of 446.25 .
Physical And Chemical Properties Analysis
Brimonidine-d4 D-Tartrate is a solid substance . It is light yellow to yellow in color . It is a water-soluble anti-glaucoma drug .
科学的研究の応用
Ophthalmology: Treatment of Glaucoma
Brimonidine Tartrate is widely used in the treatment of open-angle glaucoma and high intraocular pressure (IOP). It works by decreasing aqueous humor synthesis and increasing uveoscleral outflow .
Pharmaceutical Technology: Ion-Sensitive In Situ Gels
Research has been conducted on formulating an ophthalmic ion-sensitive in situ gel (ISG) of BRT to increase the drug’s retention time and bioavailability. This formulation can potentially provide a controlled release of the drug, enhancing its therapeutic efficacy .
Toxicology: Safety in Pediatric Use
Studies have highlighted the importance of keeping BRT out of reach of children due to potential neurological side effects. This research is crucial for developing safety guidelines and packaging .
Analytical Chemistry: Quantification in Biological Samples
Brimonidine levels in urine and plasma can be determined using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS). This application is significant for toxicology studies and therapeutic drug monitoring .
Drug Delivery Systems: Sustained Ocular Delivery
The development of ion-activated in situ gelation systems for the sustained ocular delivery of BRT has been explored. Such systems can improve patient compliance and drug effectiveness .
Nanotechnology: Drug-Loaded Nanoparticles
Brimonidine Tartrate has been incorporated into nanoparticles to create a sustained-release drug delivery system. This approach can significantly improve the drug’s therapeutic profile and reduce dosing frequency .
作用機序
Mode of Action
Brimonidine-d4 D-Tartrate is an alpha-2 adrenergic agonist . It binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . This interaction results in a decrease in noradrenaline release at the synaptic junction, reducing the stimulation of beta-2 adrenoceptors and the production of aqueous humor by the ciliary epithelium .
Biochemical Pathways
The binding of Brimonidine-d4 D-Tartrate to alpha-2 adrenoceptors triggers a complex Gi-coupled signaling cascade pathway . This pathway leads to a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .
Pharmacokinetics
When administered ophthalmically, Brimonidine-d4 D-Tartrate is rapidly absorbed into the eye . It is metabolized extensively in the liver and excreted in the urine . The time to peak plasma concentration is between 1 to 4 hours, and the elimination half-life is approximately 3 hours .
Safety and Hazards
特性
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-IQSCRJKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brimonidine-d4 D-Tartrate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。